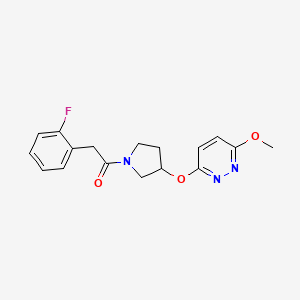

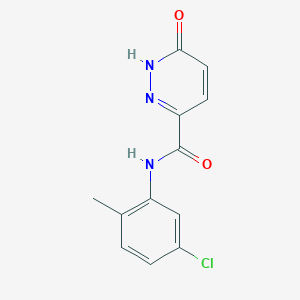

![molecular formula C19H17ClN2O3S2 B2489373 N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(4-chlorobenzyl)oxalamide CAS No. 2320723-38-2](/img/structure/B2489373.png)

N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(4-chlorobenzyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of oxalamide derivatives, including compounds similar to N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(4-chlorobenzyl)oxalamide, typically involves novel synthetic approaches that offer high yields and operational simplicity. For instance, Mamedov et al. (2016) developed a one-pot synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides via rearrangement sequences, showcasing a method that could be relevant for synthesizing compounds with similar structural frameworks (Mamedov et al., 2016).

Molecular Structure Analysis

The molecular structure of oxalamide derivatives reveals critical insights into their conformations and interactions. For example, Wang et al. (2016) examined the structure of a closely related N,N'-bis(substituted)oxamide compound, highlighting the angles between different planes in the molecule and how these structures contribute to supramolecular formations (Wang et al., 2016).

Chemical Reactions and Properties

Oxalamide compounds participate in a variety of chemical reactions, demonstrating a range of reactivities depending on their substituents. For instance, the study of closely related N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]arylamides by Sagar et al. (2018) provides insights into the types of reactions and molecular conformations oxalamide derivatives might exhibit, including hydrogen bonding patterns and the effects of different substituents on molecular disorder (Sagar et al., 2018).

Physical Properties Analysis

The physical properties of oxalamide derivatives, such as solubility, melting points, and crystallinity, are crucial for understanding their behavior in different environments. Studies on compounds like 3,3'-bis(2-hydroxyethyl)-2,2'-bithiophene by Barbarella et al. (1996) shed light on the impact of hydrogen bonding on solid-state conformations, which is essential for the development of materials based on these structures (Barbarella et al., 1996).

Chemical Properties Analysis

Understanding the chemical properties of oxalamide derivatives involves examining their reactivity, stability, and interaction with other molecules. The synthesis and characterization of compounds like N-(5-(4-chlorobenzyl)-1,3,5-Triazinan-2-Ylidene)Nitramide by Qin et al. (2020) illustrate the types of chemical behaviors and bioactivities that can be expected from oxalamide derivatives, including their potential as bioactive molecules (Qin et al., 2020).

科学的研究の応用

Synthetic Applications

A study by Mamedov et al. (2016) introduced a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, showcasing a methodology that could potentially apply to the synthesis of compounds similar to N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(4-chlorobenzyl)oxalamide. This method is highlighted for its simplicity and high yield, providing a new avenue for the synthesis of anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Photocatalysis and Environmental Degradation

Research on the photocatalytic degradation of contaminants has shown that compounds similar to N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(4-chlorobenzyl)oxalamide could play a role in environmental remediation. For example, Sturini et al. (1997) investigated the TiO2-catalyzed degradation of various anilides in water, suggesting the potential for such compounds in the breakdown of environmental pollutants through photocatalysis (Sturini et al., 1997).

Antimicrobial Applications

The antimicrobial degradation of compounds like triclosan and triclocarban using electro-Fenton systems, as studied by Sirés et al. (2007), could indicate a broader application of oxalamide derivatives in treating microbial contaminants. This research demonstrates the efficacy of advanced oxidation processes in degrading antimicrobials, highlighting the role that similar chemical structures may play in environmental decontamination efforts (Sirés et al., 2007).

Material Science and Optoelectronics

Wang et al. (2006) synthesized 2,5-diphenyl-1,3,4-oxadiazole (OXD) derivatives with terminal ethynyl- and butadiynyl- substituents, demonstrating applications in material science and optoelectronics. These compounds, due to their pi-conjugated systems and electron-withdrawing effects, have potential uses in creating novel molecular wires and optoelectronic devices. This research underscores the versatility of oxalamide derivatives in developing materials with advanced functional properties (Wang et al., 2006).

作用機序

Bithiophene

is a type of conjugated system that is often found in organic semiconductors and polymers. It can participate in π-π stacking interactions, which could potentially influence its interactions with biological targets .

The benzylic position is known to be reactive due to the stabilization of positive charge by the adjacent aromatic ring . This could potentially influence the compound’s mode of action and its metabolic stability.

The 4-chlorobenzyl group might undergo oxidation to form 4-chlorobenzoic acid . This could potentially influence the compound’s pharmacokinetics and bioavailability.

特性

IUPAC Name |

N-[(4-chlorophenyl)methyl]-N'-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3S2/c20-14-3-1-12(2-4-14)9-21-18(24)19(25)22-10-15(23)17-6-5-16(27-17)13-7-8-26-11-13/h1-8,11,15,23H,9-10H2,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRKZZTWHADKJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(4-chlorophenyl)methyl]ethanediamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-(4-ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2489291.png)

![1-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2489295.png)

![3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2489301.png)

![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2489302.png)

![N-benzyl-1-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2489307.png)

![7-Methoxy-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2489311.png)

![3-(3-Chlorophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2489312.png)